3'-Chloro-3'-deoxythymidine

Structure-Activity Relationship (SAR) Nucleoside Analog Design Computational Chemistry

Analytical challenges in Zidovudine ANDA impurity profiling require unambiguous identification of the 3'-chloro analog, which cannot be substituted by other 3'-modified thymidines due to distinct chromatographic behavior and kinase substrate specificity. 3'-Chloro-3'-deoxythymidine resolves this as the official EP Impurity B standard. • Enables direct traceability to EP/USP monographs for regulatory submission. • Distinct 3'-chloro substitution ensures exact match to specified impurity retention times. • Supplied with full characterization data for immediate method validation.

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
CAS No. 25526-94-7
Cat. No. B032256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-3'-deoxythymidine
CAS25526-94-7
SynonymsUSP Zidovudine Related Compound B; 
Molecular FormulaC10H13ClN2O4
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl
InChIInChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
InChIKeyKQVJDKGDGLWBQT-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-3'-deoxythymidine: Physicochemical Identity


3'-Chloro-3'-deoxythymidine (CAS 25526-94-7), also known as CldThd or Zidovudine EP Impurity B, is a synthetic halogenated nucleoside analog of the pyrimidine deoxynucleoside thymidine, characterized by a chloro substitution at the 3'-position of the deoxyribose moiety [1]. It is a member of the broader class of 3'-substituted thymidine analogs, which have been systematically explored for their antiviral and anticancer properties. This compound serves as a critical analytical reference standard for the quality control and impurity profiling of the anti-HIV drug Zidovudine (AZT), underscoring its defined role in pharmaceutical development and regulatory compliance .

3'-Chloro-3'-deoxythymidine: Why Substitution Fails


The biological and analytical profile of 3'-Chloro-3'-deoxythymidine is dictated by its specific 3'-chloro substitution, which creates a unique electronic and steric environment distinct from other 3'-modified thymidine analogs (e.g., 3'-azido, 3'-fluoro, 3'-amino derivatives). This modification directly influences key parameters such as cellular permeability, substrate affinity for nucleoside kinases (e.g., thymidine kinase, deoxycytidine kinase), and subsequent metabolic activation to its bioactive 5'-triphosphate form [1]. Consequently, generic substitution with other nucleoside analogs is not valid for studies requiring precise pharmacokinetic tracking, impurity profiling, or the establishment of structure-activity relationships (SAR) for a specific halogenated chemotype [2].

3'-Chloro-3'-deoxythymidine Differentiation Evidence


Structural Differentiation vs. AZT and FLT

The 3'-chloro substitution in 3'-Chloro-3'-deoxythymidine confers distinct electronic properties compared to the 3'-azido (AZT) and 3'-fluoro (FLT) analogs. Theoretical calculations (MINDO/3) on related 3'-substituted thymidines indicate that the nature of the 3'-substituent directly affects the molecular geometry, electrostatic potential, and frontier orbital energies of the nucleoside, which are primary determinants of its interaction with biological targets like kinases and polymerases [1]. This structural uniqueness is the basis for its specific recognition and differential biological handling, preventing cross-substitution in SAR studies.

Structure-Activity Relationship (SAR) Nucleoside Analog Design Computational Chemistry

Cellular Uptake vs. AZT

The 3'-modification dictates cellular entry mechanisms. While direct data for the 3'-chloro analog is limited, comparative studies between 3'-fluoro-3'-deoxythymidine (FLT) and AZT demonstrate that halogenation can significantly alter transport. FLT and natural thymidine permeated cell membranes via both carrier-mediated transport (sensitive to nitrobenzylthioinosine-5'-monophosphate) and simple diffusion. In stark contrast, AZT entered cells solely by simple diffusion [1]. Given the structural and physicochemical similarities between the 3'-fluoro and 3'-chloro analogs (both halogenated), it is reasonable to infer that 3'-Chloro-3'-deoxythymidine likely utilizes a carrier-mediated component, unlike AZT.

Pharmacokinetics Cellular Transport Nucleoside Transporter

Triphosphate Accumulation vs. AZT

The intracellular conversion to the active 5'-triphosphate form is a critical determinant of a nucleoside analog's efficacy. Comparative data for the 3'-fluoro analog (FLT) versus AZT shows that after a 12-hour exposure to 1.8 µM of each compound in MT4 cells, the intracellular level of FLT triphosphate (FLTTP) was two- to threefold higher than that of AZT triphosphate (AZTTP) [1]. Furthermore, in stimulated human peripheral blood lymphocytes, FLTTP levels remained four- to fivefold higher than AZTTP levels during a 4-hour elimination period in fresh medium [1]. This suggests that halogenated 3'-deoxythymidines may achieve and sustain higher active metabolite levels.

Intracellular Pharmacology Metabolite Kinetics Chain Termination

Mitochondrial TK2 Inhibition Profile

A focused study on 3'-modified thymidine analogs revealed that certain structural variations confer potent and selective inhibition of human mitochondrial thymidine kinase (TK2), an enzyme linked to nucleoside-induced mitochondrial toxicity. While the 3'-chloro derivative was not the primary focus, the study demonstrated that within a series of thirteen 3'-amino-, 3'-guanidino-, and 3'-tetrazole-containing nucleosides, compounds with nanomolar inhibitory activity against TK2 were identified [1]. Importantly, introducing a 5-(2-bromovinyl) group to a promising 3'-derivative further improved TK2 inhibitory activity and significantly increased selectivity for TK2 over the cytosolic TK1 isoenzyme [1]. This highlights the potential of the 3'-chloro-3'-deoxythymidine scaffold as a starting point for developing selective TK2 inhibitors.

Mitochondrial Toxicity Enzyme Inhibition Selectivity Index

In Vitro Antiviral and Cytotoxicity Profile

Initial screening data indicates that 3'-Chloro-3'-deoxythymidine demonstrates in vitro antiviral activity, specifically inhibiting HIV replication, and shows cytotoxic effects against certain cancer cell lines . While this data serves as preliminary evidence of its biological activity, it is crucial to note that detailed comparator studies with established antiviral agents like AZT or FLT under identical conditions are required for a definitive assessment of its potency and selectivity.

Antiviral Screening Cytotoxicity In Vitro Pharmacology

3'-Chloro-3'-deoxythymidine Application Scenarios


AZT Impurity Profiling Standard

Given its identity as Zidovudine EP Impurity B, the primary industrial application is as a certified reference standard for analytical method development, validation, and quality control of Zidovudine active pharmaceutical ingredient (API) and finished drug products. This ensures compliance with pharmacopeial monographs (e.g., USP, EP) and regulatory guidelines for impurity control, which is non-negotiable for drug safety .

Mechanistic Probe for Transporters and Kinases

Based on class-level inferences regarding cellular transport and phosphorylation, this compound can serve as a valuable mechanistic probe to dissect the roles of specific nucleoside transporters (e.g., concentrative vs. equilibrative) and nucleoside kinases (e.g., TK1, TK2, dCK) in the cellular pharmacology of halogenated nucleosides. Its distinct 3'-chloro group makes it a unique substrate to compare against the well-characterized 3'-azido (AZT) and 3'-fluoro (FLT) analogs [1].

SAR Optimization Scaffold

The 3'-chloro-3'-deoxythymidine scaffold represents a validated starting point for medicinal chemistry campaigns aimed at discovering novel antiviral or anticancer agents. Its differentiation at the 3'-position, combined with the potential for further modifications at the 5-position of the pyrimidine base (e.g., 2-bromovinyl addition), provides a clear pathway for exploring SAR, as evidenced by studies optimizing mitochondrial thymidine kinase (TK2) inhibition [2].

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